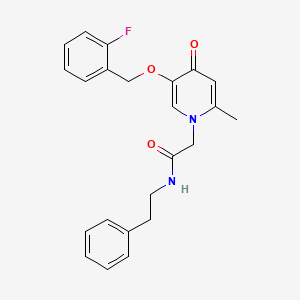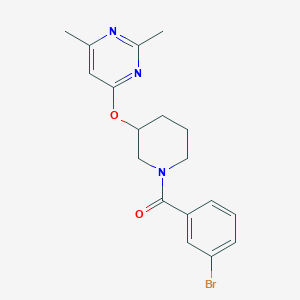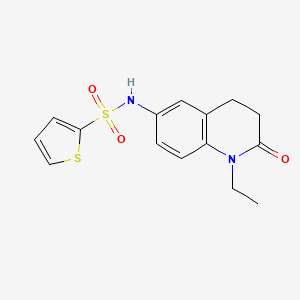
N-(1,3-Benzothiazol-5-yl)-2-phenylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been explored in various studies. A common approach involves the chloroacetylation of amino benzothiazoles followed by a reaction with different nucleophiles. For instance, one study describes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as potential COX-2 inhibitors, where substituted piperazines were reacted with chloroacetylated benzothiazoles in the presence of a base . Another study reports the synthesis of thiazolo[3,2-a]pyrimidinone derivatives using N-aryl-2-chloroacetamides as electrophilic building blocks, confirming the structures with analytical and spectral studies . Additionally, novel antibacterial agents have been synthesized by reacting 2-aminobenzothiazole with chloroacetylchloride, followed by various other reagents .
Molecular Structure Analysis
The molecular structure of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been confirmed through various spectroscopic techniques and single-crystal X-ray data. The photophysical properties of these compounds have been studied, revealing that hydrogen bonding plays a significant role in their molecular assembly. For example, water molecules can act as a bridge forming hydrogen bonds with the amide NH and the thiazole nitrogen of different N-(benzo[d]thiazol-2-yl)acetamide molecules .
Chemical Reactions Analysis
The reactivity of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been utilized to create a variety of heterocyclic compounds with potential biological activities. These derivatives can undergo further reactions, such as with hydrazine hydrate to form hydrazinyl acetamide derivatives , or with isatin and thioglycolic acid to produce spiro[indoline-3, 2'-thiazolidin]-3'-yl derivatives . The versatility in chemical reactions allows for the generation of compounds with diverse biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives have been characterized through various analytical methods. The pKa values of these compounds have been determined, indicating the protonation sites and their acid-base behavior in solution. The first protonation typically occurs on the nitrogen of the imidazole ring, while the second protonation occurs on the nitrogen of the benzothiazole ring .
Biological Activity Analysis
The synthesized N-(benzo[d]thiazol-2-yl)acetamide derivatives have been evaluated for various biological activities. Some compounds have shown promising anti-inflammatory activity by inhibiting COX-2 enzyme, with in silico docking studies supporting their mechanism of action . Antitumor activity has also been observed in vitro against human tumor cell lines, with some derivatives exhibiting considerable anticancer activity . Furthermore, a broad spectrum of antibacterial activity has been demonstrated against both Gram-positive and Gram-negative bacteria .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazole wurden ausgiebig auf ihr antimikrobielles Potenzial untersucht. N-(1,3-Benzothiazol-5-yl)-2-phenylacetamid kann antibakterielle und antimykotische Wirkungen zeigen. Forscher haben seine Aktivität gegen verschiedene Stämme untersucht, darunter Candida albicans, Aspergillus niger, Streptomyces griseus, Escherichia coli und Bacillus subtilis . Weitere Studien sind erforderlich, um seinen Wirkmechanismus und potenzielle klinische Anwendungen zu untersuchen.
Neuroprotektive Wirkungen
Thiazole spielen eine Rolle beim Neuroprotektor. Während This compound nicht direkt untersucht wurde, haben verwandte Thiazolderivate neuroprotektive Eigenschaften gezeigt. Diese Verbindungen können neurodegenerative Prozesse mildern, was sie für Erkrankungen wie Alzheimer-Krankheit und progressive supranukleäre Paralyse (Tauopathien) relevant macht .
Biologische Aktivitäten von Thiazolen
Thiazole sind in mehreren biologisch aktiven Verbindungen enthalten. Zum Beispiel:
Industrielle Anwendungen
Neben biologischen Kontexten dienen Thiazole als Vorläufer für verschiedene chemische Verbindungen. Sie werden bei der Synthese von Schwefelmedikamenten, Bioziden, Fungiziden, Farbstoffen und chemischen Reaktionsbeschleunigern verwendet. Darüber hinaus kommt der Thiazolring natürlich in Vitamin B1 (Thiamin) vor, das eine wichtige Rolle im Energiestoffwechsel und der Funktion des Nervensystems spielt .
Wirkmechanismus
Target of Action
The primary target of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Mode of Action
The exact mode of action of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
The specific biochemical pathways affected by N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been known to affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(1,3-benzothiazol-5-yl)-2-phenylacetamide are not fully understood yet. Benzothiazole derivatives have been found to exhibit significant biological activity against M. tuberculosis . They interact with enzymes and proteins, such as the DprE1 enzyme, which is a potential target for antitubercular activity .
Cellular Effects
Some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit enzymes such as acetylcholinesterase and monoamine oxidase B, which are involved in Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15(8-11-4-2-1-3-5-11)17-12-6-7-14-13(9-12)16-10-19-14/h1-7,9-10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEMEAGBQXDVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)
![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide](/img/structure/B2548755.png)
![5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2548756.png)
![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)
![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] acetate](/img/structure/B2548760.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2548763.png)



![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2548770.png)
